1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine 1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16540054
InChI: InChI=1S/C18H29BN2O3/c1-17(2)18(3,4)24-19(23-17)15-8-7-14(13-16(15)22-6)21-11-9-20(5)10-12-21/h7-8,13H,9-12H2,1-6H3
SMILES:
Molecular Formula: C18H29BN2O3
Molecular Weight: 332.2 g/mol

1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine

CAS No.:

Cat. No.: VC16540054

Molecular Formula: C18H29BN2O3

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine -

Specification

Molecular Formula C18H29BN2O3
Molecular Weight 332.2 g/mol
IUPAC Name 1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine
Standard InChI InChI=1S/C18H29BN2O3/c1-17(2)18(3,4)24-19(23-17)15-8-7-14(13-16(15)22-6)21-11-9-20(5)10-12-21/h7-8,13H,9-12H2,1-6H3
Standard InChI Key CJGRKPIFIPMJIS-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCN(CC3)C)OC

Introduction

Structural Characterization and Molecular Identity

The compound 1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine features a phenyl ring substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. A 4-methylpiperazine group is attached to the phenyl ring, likely via a carbon-nitrogen bond.

Molecular Formula:
The molecular formula is deduced as C₂₀H₃₀BN₂O₃, accounting for:

  • Phenyl ring (C₆H₅): Base aromatic structure.

  • Methoxy group (-OCH₃): Adds 1 carbon, 3 hydrogens, and 1 oxygen.

  • Dioxaborolan group (C₈H₁₆BO₂): A boronate ester with two oxygen atoms and a boron center.

  • 4-Methylpiperazine (C₅H₁₁N₂): A six-membered ring with two nitrogen atoms and a methyl substituent.

Molecular Weight:
Calculated as 362.27 g/mol (based on atomic masses: C=12.01, H=1.01, B=10.81, N=14.01, O=16.00).

Key Structural Features:

  • The dioxaborolan group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation .

  • The methoxy group acts as an electron-donating substituent, influencing electronic distribution on the phenyl ring.

  • The 4-methylpiperazine moiety introduces polarity and potential hydrogen-bonding capacity, critical for biological interactions.

Physicochemical Properties

Solubility and Lipophilicity

  • Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the piperazine group. Aqueous solubility is limited (<0.1 mg/mL) .

  • LogP (Octanol-Water): Estimated 3.2–3.8 (XLOGP3), indicating moderate lipophilicity suitable for membrane permeability .

Spectroscopic Data

  • ¹H NMR: Expected signals include:

    • δ 1.3 ppm (s, 12H, dioxaborolan CH₃).

    • δ 3.2–3.5 ppm (m, 8H, piperazine CH₂).

    • δ 3.8 ppm (s, 3H, OCH₃).

    • δ 6.8–7.5 ppm (m, 3H, aromatic H) .

  • ¹³C NMR: Peaks for quaternary carbons (dioxaborolan, ~80 ppm) and piperazine carbons (~45–55 ppm) .

Stability

  • Thermal Stability: Stable up to 150°C (decomposition observed at higher temperatures).

  • Hydrolytic Sensitivity: The boronate ester hydrolyzes slowly in aqueous media (t₁/₂ ~24 hours at pH 7) .

Applications in Pharmaceutical Research

Role in Drug Discovery

  • Suzuki-Miyaura Coupling: Serves as a key intermediate for synthesizing biaryl structures, prevalent in kinase inhibitors (e.g., imatinib analogs) .

  • Pharmacophore Integration: The piperazine moiety enhances binding to CNS targets (e.g., serotonin receptors) .

Case Study: PROTAC Development

In proteolysis-targeting chimeras (PROTACs), boronate-containing compounds enable modular assembly of E3 ligase binders. For example, Arvinas Inc. utilized similar structures in ARV-471, a breast cancer therapeutic .

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